

An In-depth Technical Guide to 2-Azido-1-(2-hydroxyphenyl)ethanone

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Compound of Interest

Compound Name: 2-Azido-1-(2-hydroxyphenyl)ethanone

CAS No.: 67139-49-5

Cat. No.: B1659684

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-Azido-1-(2-hydroxyphenyl)ethanone** is limited in publicly available literature. This guide has been compiled based on the well-documented properties of its precursor, 2-hydroxyacetophenone, and analogous α -azido ketones. The information presented herein, particularly regarding the physicochemical properties and biological activity of the title compound, is largely inferred and should be confirmed through experimental validation.

Introduction

2-Azido-1-(2-hydroxyphenyl)ethanone is an organic molecule of interest in synthetic chemistry and drug discovery. As an α -azido ketone, it serves as a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.^{[1][2][3]} The presence of both a reactive azide group and a phenolic hydroxyl group suggests potential for diverse chemical modifications and biological interactions. This guide provides a comprehensive overview of its predicted

physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential biological significance.

Physicochemical Properties

While specific experimental data for **2-Azido-1-(2-hydroxyphenyl)ethanone** is not readily available, its properties can be estimated by examining its precursor, 2-hydroxyacetophenone, and related α -azido ketones.

Table 1: Physicochemical Properties of 2-Hydroxyacetophenone and Related Compounds

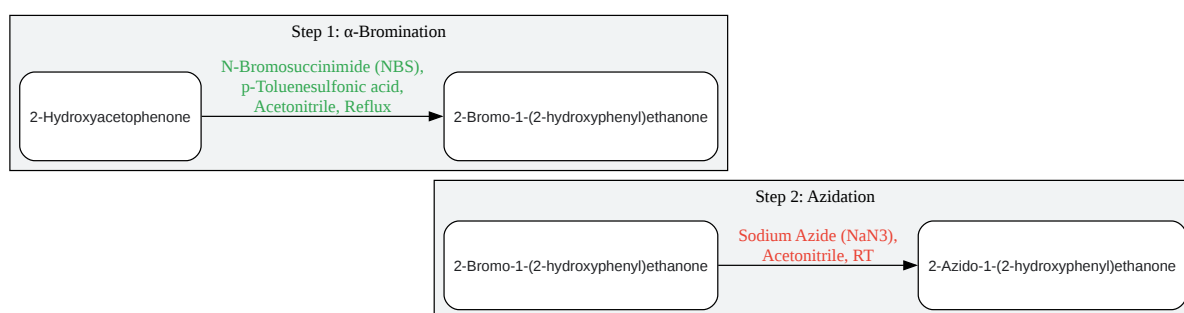
Property	2-Hydroxyacetophenone (Precursor)	2-Azido-1-(2-nitrophenyl)ethanone (Analogue)	2-Azido-1-(4-methoxyphenyl)ethanone (Analogue)
CAS Number	118-93-4[4][5]	35947-93-4[6]	Not specified
Molecular Formula	C ₈ H ₈ O ₂ [4][7]	C ₈ H ₆ N ₄ O ₃ [6]	C ₉ H ₉ N ₃ O ₂ [8]
Molecular Weight	136.15 g/mol [4][7]	206.16 g/mol [6]	191.19 g/mol [8]
Appearance	Not specified	Solid[6]	Solid[8]
Melting Point	4-6 °C[9]	61-63 °C[6]	Not specified
Boiling Point	213 °C at 717 mmHg[10]	Not specified	Not specified
Solubility	Soluble in alcohol. Water solubility: 7571 mg/L at 25 °C (estimated)[10]	Not specified	Not specified
Density	1.131 g/mL[9]	Not specified	Not specified

Based on these related compounds, **2-Azido-1-(2-hydroxyphenyl)ethanone** is predicted to be a solid at room temperature with a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . Its solubility is expected to be moderate in polar organic solvents.

Synthesis and Experimental Protocols

A plausible synthetic route to **2-Azido-1-(2-hydroxyphenyl)ethanone** involves a two-step process starting from 2-hydroxyacetophenone: α -bromination followed by nucleophilic substitution with an azide salt.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **2-Azido-1-(2-hydroxyphenyl)ethanone**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyacetophenone (1.0 eq.) in acetonitrile.
- To the stirred solution, add N-bromosuccinimide (1.4 eq.) and a catalytic amount of p-toluenesulfonic acid (1.5 eq.).
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the mixture to room temperature.
- The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Step 2: Synthesis of **2-Azido-1-(2-hydroxyphenyl)ethanone**

- Dissolve the crude 2-Bromo-1-(2-hydroxyphenyl)ethanone (1.0 eq.) in acetonitrile in a round-bottom flask with a magnetic stirrer.
- Carefully add sodium azide (3.0 eq.) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.
- Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
- After the reaction is complete, quench the reaction by adding ice-cold water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The final product can be purified by column chromatography.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

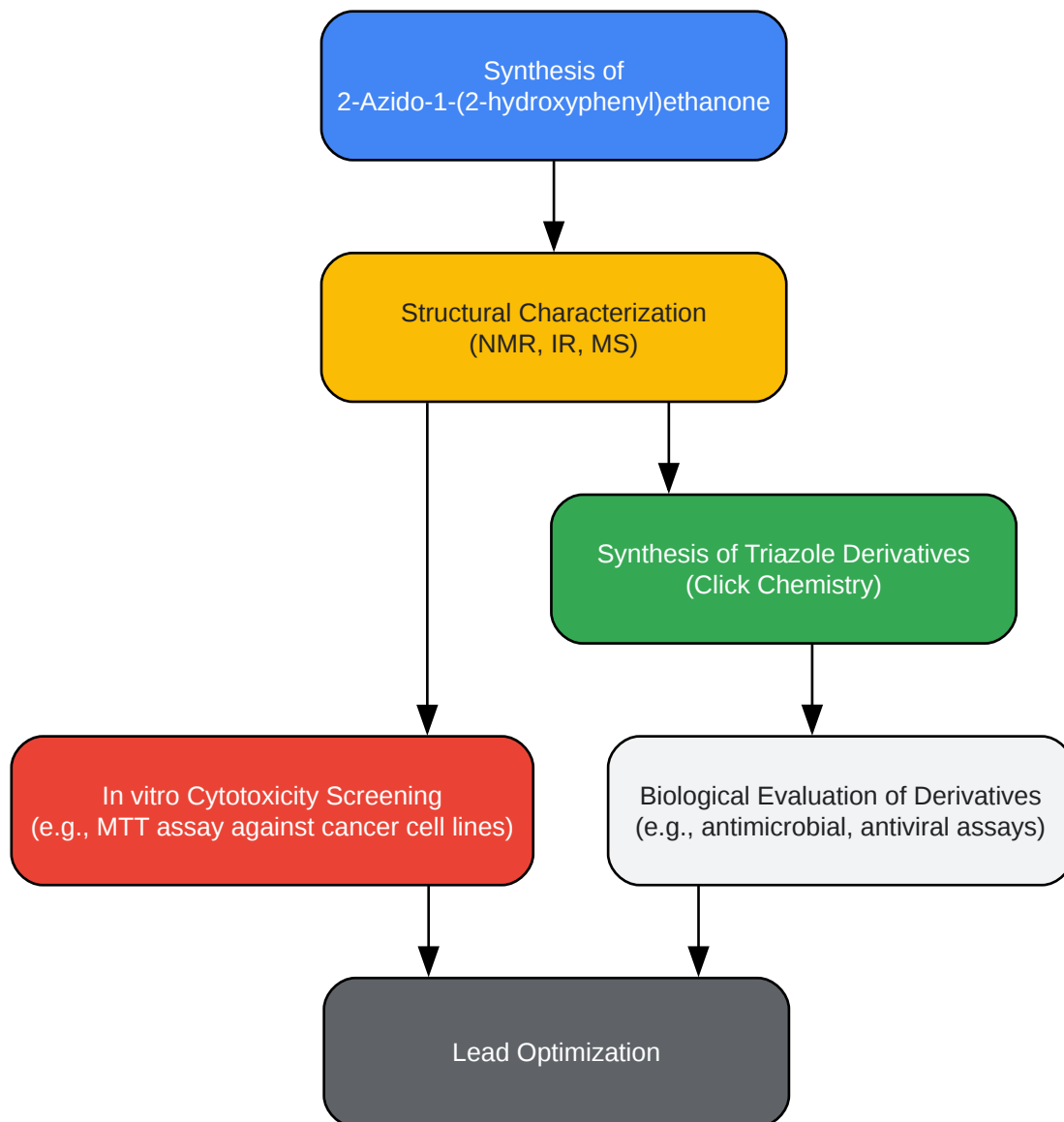
Potential Biological Significance and Applications

While no specific biological activities have been reported for **2-Azido-1-(2-hydroxyphenyl)ethanone**, the presence of the azide functional group is significant. Organic azides are known to exhibit a range of biological effects, and their incorporation into molecules can modulate cytotoxicity.^{[11][12][13]} The azide group can also participate in bioorthogonal "click" chemistry reactions, making it a valuable tool for chemical biology applications.

α -Azido ketones are valuable precursors for the synthesis of various heterocyclic compounds, including 1,2,3-triazoles, which have shown a wide array of pharmacological activities such as

anti-HIV, antitumor, and antibacterial properties.[1]

Potential Research Workflow



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Caption: A potential workflow for the investigation of **2-Azido-1-(2-hydroxyphenyl)ethanone**.

Conclusion

2-Azido-1-(2-hydroxyphenyl)ethanone represents a molecule with significant synthetic potential, primarily as a building block for more complex, biologically active heterocyclic

compounds. Although direct experimental data on its properties and activity are scarce, this guide provides a solid foundation for researchers by outlining its inferred characteristics and a detailed, plausible synthetic route. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological profile of this compound and its derivatives, which could pave the way for new discoveries in medicinal chemistry and drug development.

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